

# Commercial Suppliers and Technical Guide for ACP-5862-d4 in Research

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Compound of Interest		
Compound Name:	ACP-5862-d4	
Cat. No.:	B12418138	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an indepth technical overview of ACP-5862, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. It includes information on commercial suppliers of its deuterated form, **ACP-5862-d4**, quantitative data, experimental protocols, and key signaling pathways.

**ACP-5862-d4** is a deuterated stable isotope-labeled version of ACP-5862, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of analytical methods. While this guide focuses on the technical aspects of the active metabolite ACP-5862, the listed suppliers provide the deuterated form for these critical research applications.

### Commercial Suppliers of ACP-5862-d4

Researchers can obtain **ACP-5862-d4** for research purposes from a variety of specialized chemical suppliers. While availability and catalog numbers may change, the following companies are established providers of complex organic molecules and isotope-labeled compounds:

- Molsyns Research: A supplier specializing in stable isotopes and metabolites.
- Alentris Research Pvt. Ltd.: Offers a range of complex molecules, including stable isotopelabeled compounds.



- Chromato Scientific: Specializes in custom synthesis of unique and complex molecules for research.
- Pharmaffiliates: A provider of impurity standards, metabolites, and reference compounds.
- Cleanchem: Supplies impurity reference standards and related products for the pharmaceutical industry.

It is recommended to contact these suppliers directly for the most current product information, availability, and pricing.

## **Technical Data: Pharmacokinetics and Potency**

ACP-5862 is a pharmacologically active metabolite of acalabrutinib and contributes significantly to its overall clinical efficacy.[1][2] The following tables summarize key quantitative data for both acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

Parameter	Acalabrutinib	ACP-5862	Source(s)
Terminal Elimination Half-Life (t½)	~1 hour	~6.9 hours	[3]
Time to Maximum Concentration (Tmax)	~0.5 hours	~0.75 hours	[4]
Apparent Oral Clearance (CL/F)	159 L/hr	Not directly administered	[3]
Plasma Protein Binding	~97.5%	~98.6%	
Blood-to-Plasma Ratio	~0.7-0.8	~0.7	_
Metabolism	Primarily by CYP3A enzymes	Metabolized by CYP3A enzymes	

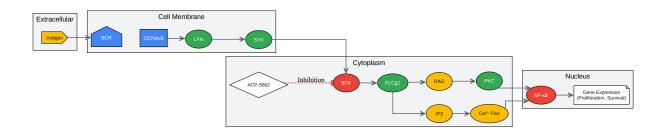
Table 2: In Vitro Potency and Selectivity of Acalabrutinib and ACP-5862



Parameter	Acalabrutinib	ACP-5862	Source(s)
BTK Inhibition (IC50)	3 nM	~50% less potent than acalabrutinib	
BTK Inactivation Rate (kinact/KI)	High	Approximately 2-fold lower than acalabrutinib	
Kinase Selectivity	Highly selective for BTK	Similar high kinase selectivity profile to acalabrutinib	<u>-</u>
CYP Inhibition (in vitro)	Weak inhibitor of CYP2C8, CYP2C9, CYP3A4	Weak inhibitor of CYP2C9, CYP2C19	_
Transporter Substrate	P-gp and BCRP	P-gp and BCRP	-

# **Signaling Pathways and Experimental Workflows**

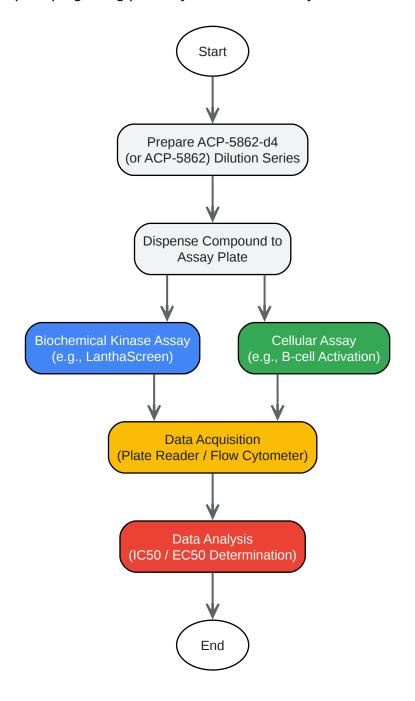
ACP-5862, like its parent compound acalabrutinib, is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.





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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ACP-5862 on BTK.



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General experimental workflow for assessing the inhibitory activity of ACP-5862.

## **Experimental Protocols**



Detailed methodologies are crucial for the accurate assessment of ACP-5862's activity. Below are representative protocols for key in vitro assays. Note that specific concentrations and incubation times may require optimization.

# Biochemical BTK Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the BTK kinase domain.

#### Materials:

- Recombinant human BTK enzyme
- LanthaScreen™ Eu-anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Kinase buffer
- ATP
- EDTA
- ACP-5862 and control inhibitors
- 384-well assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of ACP-5862 in kinase buffer.
- Reaction Setup: To each well of a 384-well plate, add the test compound, Eu-labeled antibody, and BTK enzyme.
- Initiation: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.



- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

## Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of ACP-5862 against a large panel of kinases.

#### Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

#### Procedure:

- Compound Submission: Provide ACP-5862 at a specified concentration (e.g., 1 μM) to the service provider (e.g., Eurofins DiscoverX).
- Screening: The compound is screened against a panel of hundreds of kinases.
- Data Analysis: The results are reported as percent of control, where a lower percentage
  indicates stronger binding of the test compound. This is used to generate a kinase selectivity
  profile and identify off-target interactions.

## Cellular B-Cell Activation Assay (CD69 Expression)

This flow cytometry-based assay measures the inhibition of B-cell activation in a cellular context.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or whole blood
- B-cell receptor agonist (e.g., anti-IgM)



- Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation marker)
- Cell culture medium and supplements
- ACP-5862 and control inhibitors
- FACS buffer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood.
- Compound Treatment: Pre-incubate the cells with a serial dilution of ACP-5862 for 1-2 hours.
- B-Cell Stimulation: Add a B-cell receptor agonist (e.g., anti-IgM) to stimulate B-cell activation and incubate for 18-24 hours.
- Staining: Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Gate on the CD19-positive B-cell population and quantify the expression of CD69. Plot the inhibition of CD69 expression against the ACP-5862 concentration to determine the EC50 value.

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